1-Bromo-5-iodo-2-methyl-3-nitrobenzene
Overview
Description
1-Bromo-5-iodo-2-methyl-3-nitrobenzene: is an aromatic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Bromo-5-iodo-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: The introduction of the nitro group can be achieved by treating 2-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid. This reaction typically occurs at low temperatures to control the regioselectivity and yield the desired nitro derivative.
Bromination: The nitro derivative can then be brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This step introduces the bromine atom into the aromatic ring.
Iodination: Finally, the brominated compound can be iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. .
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions:
1-Bromo-5-iodo-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid in the presence of catalysts like iron(III) chloride or sulfuric acid.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Major Products:
Electrophilic Aromatic Substitution: Substituted derivatives with additional electrophilic groups.
Nucleophilic Substitution: Compounds with nucleophiles replacing the bromine or iodine atoms.
Reduction: 1-Bromo-5-iodo-2-methyl-3-aminobenzene.
Scientific Research Applications
1-Bromo-5-iodo-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-Bromo-5-iodo-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its substituent groups with various reagents:
Electrophilic Aromatic Substitution: The electron-donating methyl group activates the benzene ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. The bromine and iodine atoms can direct the incoming electrophile to specific positions on the ring.
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro makes the aromatic ring more susceptible to nucleophilic attack, facilitating the replacement of bromine or iodine atoms.
Reduction: The nitro group can be reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group, resulting in the formation of an intermediate nitroso compound, which is further reduced to the amine
Comparison with Similar Compounds
- 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
- 1-Bromo-3-nitrobenzene
- 1-Iodo-2-methyl-3-nitrobenzene
Comparison:
1-Bromo-5-iodo-2-methyl-3-nitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to similar compounds, it has a distinct combination of electron-withdrawing and electron-donating groups, affecting its behavior in chemical reactions. For example, the presence of both bromine and iodine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-5-iodo-2-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGHGDCCSAAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646160 | |
Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850334-25-7 | |
Record name | 1-Bromo-5-iodo-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.